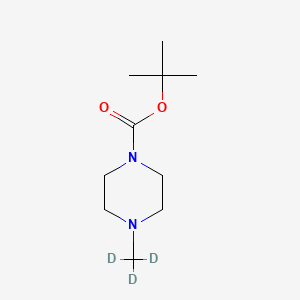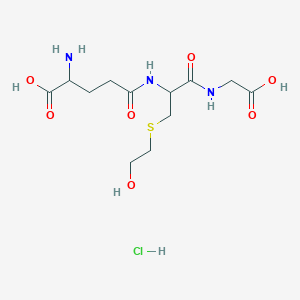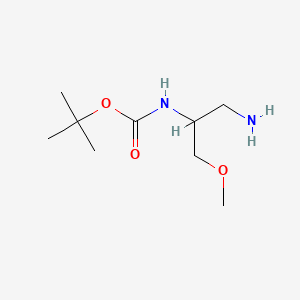
Metazachlor-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metazachlor-d6 is a stable isotope labelled compound . It is a member of the chloroacetamide class of chemicals , which are widely used in agriculture and horticulture for weed control . The molecular formula of this compound is C14 2H6 H10 Cl N3 O and it has a molecular weight of 283.79 .
Molecular Structure Analysis
This compound has the molecular formula C14 2H6 H10 Cl N3 O . It is a chloroacetamide herbicide, which means it contains a chloroacetamide functional group . This group is known to inhibit the formation of long-chain fatty acids that play a key role in cell division and cell expansion processes .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Ecosystem Recovery
Plankton Communities Response
Metazachlor significantly impacts stream and pond mesocosm communities, particularly chlorophytes, while diatoms and cryptophytes show resilience. The decline in macrophytes due to Metazachlor's slow degradation suggests long-lasting effects on aquatic ecosystems (Mohr et al., 2008).
Macrophytes and Ecosystem Function
The herbicide causes pronounced negative effects on macrophyte biomass and alters water chemistry, indicating that concentrations above 5 microg L^(-1)^ can have significant long-term impacts on biota and ecosystem function (Mohr et al., 2007).
Plant Physiology and Herbicide Resistance
- Brassica napus Recovery: In Brassica napus, Metazachlor exposure leads to significant physiological and morphological changes, including membrane destabilization and alterations in photosynthesis. Despite reduced growth, photosynthesis plays a crucial role in the plant's survival strategy against chemical stress (Vercampt et al., 2016).
Biodegradation and Phytoremediation
- Poplar as a Phytoremediator: Grey poplar shows potential in uptaking and biotransforming Metazachlor, with identified metabolites indicating the plant's capacity for herbicide detoxification. This suggests poplar's suitability for riparian buffers to mitigate water body contamination (Maršík et al., 2021).
Herbicide Mobility and Soil Interactions
Soil Mobility
The use of alginate matrix for Metazachlor significantly reduces its vertical mobility in soil, highlighting the potential for controlled release formulations to minimize environmental contamination (Włodarczyk, 2014).
Environmental Fate Assessment
A study using the Soil and Water Assessment Tool (SWAT) model assessed the environmental fate of Metazachlor in the Northern German Lowlands. The findings suggest that Metazachlor's in-stream loads are minimal, posing no significant risk to European Environmental Legislation (Fohrer et al., 2014).
Wirkmechanismus
Metazachlor, the parent compound of Metazachlor-d6, is a member of the chloroacetamide class of chemicals. These chemicals inhibit the formation of long-chain fatty acids that play a key role in cell division and cell expansion processes . The antibacterial activity of Metazachlor has also been reported, with the mechanism involving damage to bacterial cell membranes and destruction of cellular proteins .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "Metazachlor-d6 can be synthesized by introducing six deuterium atoms into the Metazachlor molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Metazachlor", "Deuterated reagents" ], "Reaction": [ "Step 1: Metazachlor is reacted with deuterated reagents in the presence of a suitable catalyst to introduce deuterium atoms into the molecule.", "Step 2: The reaction mixture is purified using standard techniques such as column chromatography or recrystallization to isolate the Metazachlor-d6 product.", "Step 3: The purity and identity of the product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry." ] } | |
CAS-Nummer |
1246816-51-2 |
Molekularformel |
C14H16ClN3O |
Molekulargewicht |
283.789 |
IUPAC-Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
STEPQTYSZVCJPV-WFGJKAKNSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |
Synonyme |
2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide; BAS 479-d6; BAS 47902H-d6; BAS 479H-d6; Butisan-d6; Butisan 400SC-d6; Butisan S-d6; Methazachlor-d6; Pree-d6; Sultan-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)





![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
